6-Benzyloxyhexanal
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Benzyloxyhexanal often involves complex chemical reactions, including electrophilic aromatic substitution, phase-transfer catalysis, and Pd-catalyzed alkynylation under Sonogashira-Hagihara conditions. For example, the synthesis of centrohexaindane, which comprises six benzene rings mutually fixed in three dimensions, demonstrates the complexity and precision required in such synthetic processes. This compound was synthesized in excellent yield, indicating a controlled and efficient synthesis methodology (Kuck et al., 2016). Similarly, the synthesis of 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane highlights the use of direct alkylation and phase-transfer catalysis, showcasing the diverse strategies employed in organic synthesis (El Bourakadi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 6-Benzyloxyhexanal reveals their complex geometries and bonding arrangements. For example, the solid-state molecular structure of centrohexaindane, with its unique hydrocarbon framework, demonstrates the intricate molecular packing and symmetry found in such compounds. The structural determination, including the Cartesian orientation and molecular Td-symmetry, provides insight into the electronic independence of its aromatic π-electron systems (Kuck et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 6-Benzyloxyhexanal-related compounds can be highly selective and yield products with specific functional groups. The electrophilic aromatic substitution reactions, as demonstrated in the synthesis of centrohexaindane, highlight the chemical reactivity and the potential for creating a wide range of derivatives. These reactions are crucial for functionalizing compounds and expanding their chemical diversity (Kuck et al., 2016).
Scientific Research Applications
Antihypoxic Activity : Compounds derived from 6-Benzyloxyhexanal, specifically 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines, have been shown to exhibit moderate to high antihypoxic activity. These compounds increase the life expectancy of mice in acute hypoxia conditions, indicating potential for treating hypoxia-related conditions (Zykova, 2014).
Neuroprotective Activity in Alzheimer's Disease : A derivative of 6-Benzyloxyhexanal, identified as compound 6, has shown promise as a selective HDAC6 inhibitor. It reduces tau protein phosphorylation and aggregation, suggesting its potential use in Alzheimer's disease treatment (Lee et al., 2018).
Reducing Chilling Injury in Postharvest Cucumber : 6-Benzylaminopurine (6-BA), a compound related to 6-Benzyloxyhexanal, effectively reduces chilling injury in postharvest cucumber fruit. It improves antioxidant enzyme activities and maintains higher ATP content, enhancing the fruit's quality and shelf life (Chen & Yang, 2013).
Antimalarial Agents : 6-hetaryloxy benzoxaborole compounds have been found to have potent antimalarial activity, with certain derivatives exhibiting excellent in vivo efficacy against Plasmodium berghei in infected mice (Zhang et al., 2015).
Antitubercular Activity : Recent studies have revealed that certain synthesized compounds related to 6-Benzyloxyhexanal exhibit promising antitubercular activity. Derivatives 6a and 6e were identified as the most active compounds in this regard (Nimbalkar et al., 2018).
Corrosion Inhibition : The long-chain alkyl-substituted benzimidazole derivative, DBI, which is related to 6-Benzyloxyhexanal, effectively inhibits mild steel corrosion in HCl. It interacts directly with the iron surface, providing a barrier against aggressive solutions (Zhang et al., 2016).
Synthesis of Pestalotin : 6-Benzyloxyhexanal has been used in the synthesis of pestalotin and epipestalotin, important compounds in the field of organic chemistry (Izawa & Mukaiyama, 1978).
properties
IUPAC Name |
6-phenylmethoxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-10H,1-2,6-7,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBHPVOFRDHZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327787 | |
Record name | 6-benzyloxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxyhexanal | |
CAS RN |
101492-91-5 | |
Record name | 6-benzyloxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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